molecular formula C23H30N2O2 B2715143 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide CAS No. 955592-90-2

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide

Cat. No. B2715143
CAS RN: 955592-90-2
M. Wt: 366.505
InChI Key: DZEJJTSLCAYMDJ-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as EIPA, and it has been studied for its potential applications in various areas of research.

Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion Study

In research, the metabolites of structurally related compounds, such as YM758, a novel inhibitor of the "funny" If current channel expressed in the sinus node of the heart, were identified in human urine, plasma, and feces. This study explored the renal and hepatic uptake transporters for these metabolites, offering insights into the urinary/hepatic elimination and transport activity for metabolites. This investigation helps understand the excretion mechanisms of related compounds, including N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide, and their impact on human health (Umehara et al., 2009).

Chemical Synthesis and Catalysis

The development of novel synthetic routes and catalytic processes for related compounds has been a focus of research. For example, a practical and scalable synthetic route to YM758 monophosphate, a compound with similarities in structure and potential applications, was established, emphasizing the importance of discovering efficient synthesis methods for complex organic compounds. This research contributes to the broader field of medicinal chemistry by improving the synthesis efficiency of compounds like this compound (Yoshida et al., 2014).

Sigma-2 Receptor Binding Study

Investigations into the sigma-2 (σ2) receptor binding affinities of related compounds, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, have been conducted. These studies provide valuable information on the potential therapeutic applications of similar compounds, including their use in neuropharmacology and the development of new treatments for disorders related to the sigma-2 receptor (Xu et al., 2005).

Application in Medicinal Chemistry

Research into the synthesis of tetrahydroisoquinoline derivatives, which share a structural motif with this compound, highlights the importance of these compounds in medicinal chemistry. For instance, studies on the synthesis of quinazolinones and isoquinolines provide insights into the versatility of these compounds in drug development, showcasing their potential in creating novel therapeutics (Hikawa et al., 2012).

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-4-25-15-5-6-20-16-18(7-12-22(20)25)13-14-24-23(26)19-8-10-21(11-9-19)27-17(2)3/h7-12,16-17H,4-6,13-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEJJTSLCAYMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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